molecular formula C12H13FO6Pb B14639327 Tris(acetyloxy)(4-fluorophenyl)plumbane CAS No. 53243-78-0

Tris(acetyloxy)(4-fluorophenyl)plumbane

Cat. No.: B14639327
CAS No.: 53243-78-0
M. Wt: 479 g/mol
InChI Key: UXHDHOFISDPEGY-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(acetyloxy)(4-fluorophenyl)plumbane is a chemical compound with the molecular formula C12H13FO6Pb It is an organolead compound, which means it contains a lead atom bonded to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(acetyloxy)(4-fluorophenyl)plumbane typically involves the reaction of lead acetate with 4-fluorophenyl acetate in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of industrial reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Tris(acetyloxy)(4-fluorophenyl)plumbane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead oxides and other by-products.

    Reduction: Reduction reactions can convert the compound into simpler lead-containing compounds.

    Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.

Scientific Research Applications

Tris(acetyloxy)(4-fluorophenyl)plumbane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.

    Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

    Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Tris(acetyloxy)(4-fluorophenyl)plumbane involves its interaction with molecular targets through its lead atom. The lead atom can form bonds with various functional groups, influencing the reactivity and stability of the compound. The pathways involved in its reactions depend on the specific conditions and the presence of other reagents.

Comparison with Similar Compounds

    Tris(acetyloxy)phenylplumbane: Similar structure but without the fluorine atom.

    Tris(acetyloxy)(4-chlorophenyl)plumbane: Contains a chlorine atom instead of fluorine.

    Tris(acetyloxy)(4-bromophenyl)plumbane: Contains a bromine atom instead of fluorine.

Uniqueness: Tris(acetyloxy)(4-fluorophenyl)plumbane is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs.

Properties

CAS No.

53243-78-0

Molecular Formula

C12H13FO6Pb

Molecular Weight

479 g/mol

IUPAC Name

[diacetyloxy-(4-fluorophenyl)plumbyl] acetate

InChI

InChI=1S/C6H4F.3C2H4O2.Pb/c7-6-4-2-1-3-5-6;3*1-2(3)4;/h2-5H;3*1H3,(H,3,4);/q;;;;+3/p-3

InChI Key

UXHDHOFISDPEGY-UHFFFAOYSA-K

Canonical SMILES

CC(=O)O[Pb](C1=CC=C(C=C1)F)(OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.